![molecular formula C9H10N2O3 B6617098 3-cyclopropoxy-2-methyl-6-nitropyridine CAS No. 1243454-76-3](/img/structure/B6617098.png)
3-cyclopropoxy-2-methyl-6-nitropyridine
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Overview
Description
3-Cyclopropoxy-2-methyl-6-nitropyridine is an organic compound with a molecular formula of C8H9NO3. It is a heterocyclic compound containing a six-membered ring with one nitrogen and three oxygen atoms. The compound has a variety of uses in industrial and scientific research, including synthesis, drug design, and catalysis. 3-Cyclopropoxy-2-methyl-6-nitropyridine is also known as nitropyridine-3-cyclopropoxy-2-methyl or 3-CPN.
Scientific Research Applications
3-Cyclopropoxy-2-methyl-6-nitropyridine has a variety of applications in scientific research. It can be used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and indoles. It is also used in the synthesis of biologically active compounds, such as anti-inflammatory agents and antiviral drugs. Additionally, 3-cyclopropoxy-2-methyl-6-nitropyridine is used as a building block in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-2-methyl-6-nitropyridine is not well understood. However, it is believed to interact with enzymes and receptors in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclopropoxy-2-methyl-6-nitropyridine are not well understood. However, studies have shown that the compound can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, 3-cyclopropoxy-2-methyl-6-nitropyridine has been shown to have antiviral activity, as well as anti-tumor activity in animal studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-cyclopropoxy-2-methyl-6-nitropyridine in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be easily synthesized from readily available starting materials. However, there are some limitations to its use in laboratory experiments. For example, the compound is highly reactive and can easily undergo side reactions, which can lead to the formation of unwanted byproducts.
Future Directions
There are a number of potential future directions for research involving 3-cyclopropoxy-2-methyl-6-nitropyridine. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further research could be conducted into the synthesis of novel heterocyclic compounds using 3-cyclopropoxy-2-methyl-6-nitropyridine as a starting material. Finally, further studies could be conducted into the use of the compound as a catalyst in organic synthesis.
Synthesis Methods
3-Cyclopropoxy-2-methyl-6-nitropyridine can be synthesized by a two-step process. In the first step, 2-methyl-6-nitropyridine is reacted with ethyl chloroformate and sodium ethoxide in an aqueous medium to form the cyclopropyl ester of 2-methyl-6-nitropyridine. In the second step, the cyclopropyl ester is subjected to a base-catalyzed hydrolysis reaction to obtain 3-cyclopropoxy-2-methyl-6-nitropyridine.
properties
IUPAC Name |
3-cyclopropyloxy-2-methyl-6-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-8(14-7-2-3-7)4-5-9(10-6)11(12)13/h4-5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVTHWDPPFMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropoxy-2-methyl-6-nitropyridine |
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